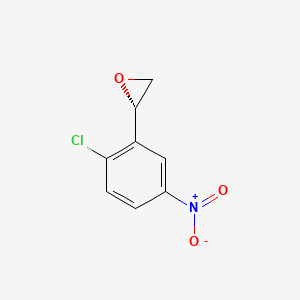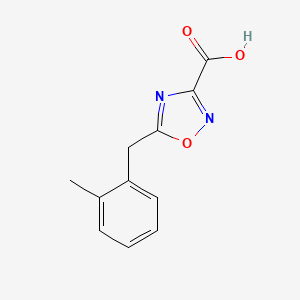
1-(3,3-Dimethylcyclohexyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a cyclohexyl ring substituted with a dimethyl group and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to form 3,3-dimethylcyclohexanone.
Reductive Amination: The resulting 3,3-dimethylcyclohexanone undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
化学反应分析
Types of Reactions: 1-(3,3-Dimethylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides
Major Products Formed:
Oxidation: 3,3-Dimethylcyclohexanone, 3,3-Dimethylcyclohexanoic acid
Reduction: Secondary or tertiary amines
Substitution: Various substituted cyclohexyl derivatives
科学研究应用
1-(3,3-Dimethylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound can be utilized in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects.
相似化合物的比较
1-(3,3-Dimethylcyclohexyl)ethanone: A ketone derivative with similar structural features but different reactivity.
1-(3,3-Dimethylcyclohexyl)ethanol: An alcohol derivative with distinct chemical properties and applications.
Uniqueness: 1-(3,3-Dimethylcyclohexyl)ethan-1-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets. This makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKZZMOEJLJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)

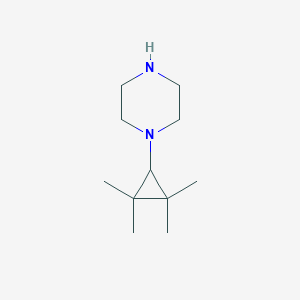
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
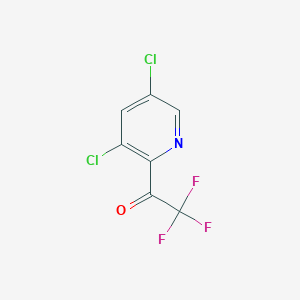
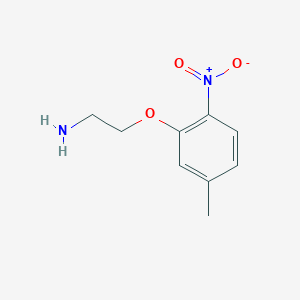
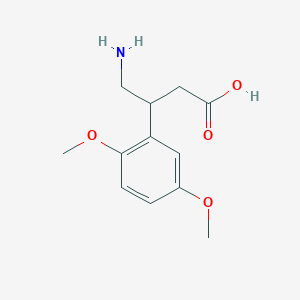
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
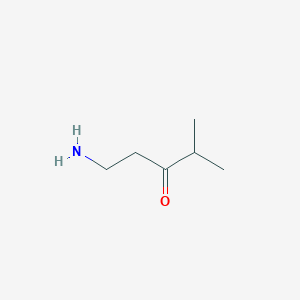
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

